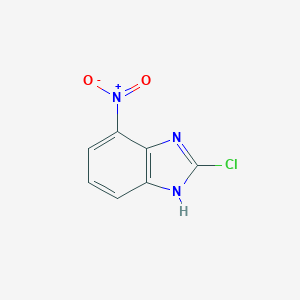

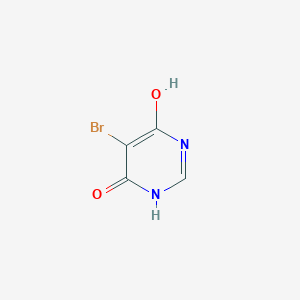

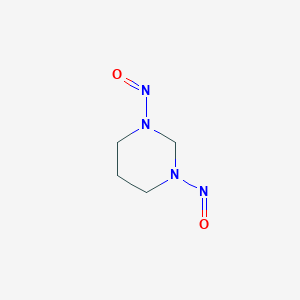

二(N-亚硝基)-全氢嘧啶

描述

N-nitroso compounds are characterized by a unique nitrogen–oxygen combination located next to a carbon backbone, which confers them a unique ambiphilic and high reactivity towards nucleophilic, electrophilic but also radical species .

Synthesis Analysis

N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . A novel N-oxygenase SaRohS harboring higher catalytic capability of transformation 2-aminoimidazole to azomycin was characterized from Saccharothrix sp .Molecular Structure Analysis

The analysis method for nine N-nitrosamines based on ultra-high performance liquid chromatography combined with high-resolution, accurate-mass (HRAM) mass spectrometry is presented .Chemical Reactions Analysis

NDSRIs are primarily associated with reactions occurring in the drug product which brings particular complexity. This paper explores the current technical knowledge surrounding the formation of these impurities, including the risk factors, reaction conditions, and potential mitigation strategies .Physical And Chemical Properties Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations .科学研究应用

致癌性研究

二(N-亚硝基)-全氢嘧啶 (DNPP) 已被研究其致癌作用。在一项研究中,DNPP 在腹膜内注射后诱发大鼠食道和可能的肝脏肿瘤 (Bertram 等人,1979)。另一项研究表明,用 DNPP 治疗的大鼠的存活时间与剂量相关地减少,并诱发副鼻窦的鳞状细胞癌 (Habs 等人,1983)。

化学合成和催化

DNPP 参与亚硝基 Diels-Alder (NDA) 反应,这是一种合成 3,6-二氢-1,2-恶嗪和 1-氨基-4-羟基-2-烯衍生物的有效策略。该反应已用于 conduramine A-1 和 narciclasine 的形式合成中,显示出高收率和选择性 (Maji & Yamamoto, 2015)。

DNA 复制和修复研究

研究还探讨了 DNA 聚合酶 α 在 DNA 复制和修复过程中的参与,其中 DNPP 类似物被用作实验方法的一部分 (Berger 等人,1979)。

分子对接和抑制剂研究

基于 DNPP 的化合物被研究其对人类有丝分裂驱动蛋白 Eg5 的抑制作用,后者是癌症治疗的潜在靶点。这项研究涉及使用体外和对接技术合成和优化新型二氢嘧啶 (Prokopcová 等人,2010)。

生化应用

DNPP 衍生物已在生化背景下进行研究,例如研究组织中的巯基及其与各种化合物的相互作用 (Ellman, 1959)。

作用机制

安全和危害

属性

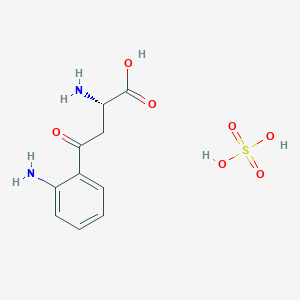

IUPAC Name |

1,3-dinitroso-1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJZBZNGPDBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CN(C1)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021009 | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(N-nitroso)-perhydropyrimidine | |

CAS RN |

15973-99-6 | |

| Record name | Di(N-nitroso)-perhydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015973996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | di(N-Nitroso)-perhydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。